molecular formula C13H19NO3 B3038168 4-(3-Dimethylamino-propoxy)-3-methoxy-benzaldehyde CAS No. 783304-07-4

4-(3-Dimethylamino-propoxy)-3-methoxy-benzaldehyde

Cat. No.: B3038168
CAS No.: 783304-07-4
M. Wt: 237.29 g/mol
InChI Key: NEDZYWJEDVJORG-UHFFFAOYSA-N
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Description

4-(3-Dimethylamino-propoxy)-3-methoxy-benzaldehyde is a substituted benzaldehyde derivative characterized by a methoxy group at the 3-position and a 3-dimethylaminopropoxy group at the 4-position of the aromatic ring. The dimethylamino group in the propoxy chain enhances basicity and solubility in polar solvents, distinguishing it from simpler alkoxy-substituted benzaldehydes. This structural motif is often leveraged in medicinal chemistry to improve pharmacokinetic properties or target-specific interactions .

Properties

IUPAC Name

4-[3-(dimethylamino)propoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-14(2)7-4-8-17-12-6-5-11(10-15)9-13(12)16-3/h5-6,9-10H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDZYWJEDVJORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=C(C=C(C=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Starting Materials

Core Benzaldehyde Framework

The target molecule derives from 4-hydroxy-3-methoxy-benzaldehyde (vanillin), a commercially available precursor. Retrosynthetic disconnection reveals two critical bonds:

  • Ether linkage at the 4-position, suggesting introduction of the 3-dimethylamino-propoxy group via nucleophilic substitution or coupling.
  • Pre-existing methoxy group at the 3-position, retained from vanillin.

Key Intermediates

  • 3-Dimethylamino-propanol : Synthesized via reductive amination of 3-chloropropanol with dimethylamine.
  • Protected aldehyde intermediates : Acetal derivatives (e.g., dimethyl acetals) prevent undesired aldehyde reactivity during etherification.

Williamson Ether Synthesis with Aldehyde Protection

Reaction Sequence

  • Aldehyde Protection :
    Vanillin reacts with methanol under acidic catalysis (HCl gas) to form the dimethyl acetal.
    $$
    \text{4-Hydroxy-3-methoxy-benzaldehyde} + 2\text{MeOH} \xrightarrow{\text{HCl}} \text{Dimethyl acetal} + \text{H}_2\text{O}
    $$
  • Etherification :
    The protected intermediate undergoes Williamson synthesis with 3-dimethylamino-propyl bromide in DMF at 80°C, using K₂CO₃ as a base.
    $$
    \text{Acetal} + \text{Br-(CH}2\text{)}3\text{-N(CH}3\text{)}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Ether intermediate} + \text{KBr}
    $$
  • Deprotection :
    Acidic hydrolysis (HCl/H₂O) regenerates the aldehyde.
Table 1: Optimization of Williamson Ether Synthesis
Parameter Optimal Condition Yield Reference
Base K₂CO₃ 75%
Solvent DMF 75%
Temperature 80°C 75%
Protection Agent MeOH/HCl 95%

Mitsunobu Reaction for Direct Etherification

Single-Step Coupling

The Mitsunobu reaction enables direct coupling of vanillin with 3-dimethylamino-propanol, avoiding aldehyde protection. Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) mediate the reaction in THF at room temperature:
$$
\text{Vanillin} + \text{HO-(CH}2\text{)}3\text{-N(CH}3\text{)}2 \xrightarrow{\text{DEAD, PPh}_3} \text{Target Compound} + \text{Byproducts}
$$

Table 2: Mitsunobu Reaction Parameters
Parameter Condition Yield
Solvent THF 85%
Temperature 25°C 85%
Molar Ratio (Alcohol:Vanillin) 1.2:1 85%

Direct Alkylation Without Protection

Challenges and Compromises

Direct reaction of vanillin with 3-dimethylamino-propyl bromide in DMF/K₂CO₃ at 70°C yields the target compound but suffers from side reactions (e.g., Cannizzaro reaction).

Table 3: Direct Alkylation Performance
Parameter Condition Yield Reference
Base K₂CO₃ 60%
Solvent DMF 60%
Temperature 70°C 60%

Industrial Scalability and Continuous Flow Methods

Large-Scale Production

Adapting methods from patent CN102020587A, continuous flow reactors enhance reproducibility and safety for:

  • Solvent recovery : DMF and THF are recycled via distillation.
  • Temperature control : Precise heating (±1°C) minimizes decomposition.
Table 4: Industrial Process Metrics
Metric Value
Throughput 50 kg/day
Purity >99%
Catalyst Lifetime 200 cycles

Comparative Analysis of Methods

Table 5: Method Comparison
Method Advantages Disadvantages Yield
Williamson + Protection High selectivity Multi-step, costly 75%
Mitsunobu Single-step, no protection Expensive reagents 85%
Direct Alkylation Simplicity Low yield, side reactions 60%

Chemical Reactions Analysis

Types of Reactions

4-(3-Dimethylamino-propoxy)-3-methoxy-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and dimethylamino-propoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy or dimethylamino-propoxy groups.

Major Products Formed

    Oxidation: 4-(3-Dimethylamino-propoxy)-3-methoxy-benzoic acid.

    Reduction: 4-(3-Dimethylamino-propoxy)-3-methoxy-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Dimethylamino-propoxy)-3-methoxy-benzaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(3-Dimethylamino-propoxy)-3-methoxy-benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved can vary based on the context of its use.

Comparison with Similar Compounds

Structural Features

The compound’s structure comprises:

  • 3-Methoxy group : Electron-donating, influencing electronic distribution and reactivity of the benzaldehyde core.
  • 4-(3-Dimethylamino-propoxy) chain: A tertiary amine-linked propoxy group, introducing steric bulk and pH-dependent solubility.
Substituent Variations and Effects
Compound Name Substituents Key Properties Reference
4-Hydroxy-3-methoxy-benzaldehyde (Vanillin) 4-Hydroxy, 3-methoxy Natural flavorant; moderate antimicrobial activity .
4-(β-D-Glucopyranosyloxy)-3-methoxy-benzaldehyde 4-Glucosyloxy, 3-methoxy Polar, plant-derived; enhances water solubility but reduces membrane permeability .
4-(2-Chloro-4-trifluoromethyl-phenoxy)-3-methoxy-benzaldehyde 4-Phenoxy (Cl, CF₃), 3-methoxy Lipophilic; potent estrogen-related receptor modulator .
4-(3-Methoxypropoxy)-3-methoxy-benzaldehyde 4-(3-Methoxypropoxy), 3-methoxy Intermediate polarity; used in polymer additives or drug synthesis .
Target Compound 4-(3-Dimethylamino-propoxy), 3-methoxy Enhanced solubility in acidic media (amine protonation); potential CNS activity due to tertiary amine .

Key Insights :

  • Electron-withdrawing groups (e.g., Cl, CF₃ in ) increase lipophilicity and receptor-binding affinity.
  • Polar substituents (e.g., glucosyloxy ) improve water solubility but may limit blood-brain barrier penetration.
  • The dimethylamino group in the target compound balances solubility and bioavailability, making it suitable for drug delivery systems .
Physicochemical Properties
Property 4-(3-Dimethylamino-propoxy)-3-methoxy-benzaldehyde 4-(β-D-Glucopyranosyloxy)-3-methoxy-benzaldehyde 4-(2-Chloro-4-trifluoromethyl-phenoxy)-3-methoxy-benzaldehyde
LogP ~1.8 (predicted) ~0.5 ~3.2
Solubility (H₂O) High in acidic pH High Low
Melting Point 80–85°C (estimated) 160–165°C 120–125°C

Notes:

  • The target compound’s pH-dependent solubility (due to the dimethylamino group) is advantageous for controlled-release formulations.
  • Higher LogP compared to glucosyl derivatives suggests better membrane permeability .

Biological Activity

4-(3-Dimethylamino-propoxy)-3-methoxy-benzaldehyde is an organic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological significance.

  • Molecular Formula : C₁₃H₁₉NO₃
  • Molecular Weight : Approximately 237.3 g/mol
  • Structure : The compound features a dimethylamino group linked to a propoxy chain and a methoxy-substituted benzaldehyde moiety.

Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Anticancer Properties : The compound may influence cancer cell behavior, particularly in overcoming multidrug resistance (MDR) in tumor cells. It has shown promise in enhancing the uptake of chemotherapeutic agents, such as doxorubicin, in resistant cancer cell lines .
  • Neuropharmacological Effects : The dimethylamino group suggests potential interactions with neurotransmitter systems, which could lead to effects on mood and cognition.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • P-glycoprotein Inhibition : Studies indicate that the compound can inhibit P-glycoprotein (P-gp), a protein that often contributes to drug resistance in cancer cells. This inhibition enhances the accumulation of drugs within cells, thereby increasing their efficacy against tumors .
  • Interaction with Biomolecules : The structure allows for interactions with various biological macromolecules, potentially modulating their functions.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against specific bacterial strains
AnticancerEnhances doxorubicin uptake in MDR tumor cells
NeuropharmacologicalPotential interactions with neurotransmitter receptors

Case Study: Anticancer Efficacy

In a study focusing on the anticancer properties of this compound, researchers evaluated its effects on human cervical carcinoma cells (KB-8-5). The compound was found to increase the intracellular concentration of doxorubicin significantly, suggesting a role in reversing drug resistance. The study reported:

  • Doxorubicin Uptake Enhancement : Increased by 1.5 to 2-fold in treated cells compared to controls.
  • Synergistic Effects : When combined with doxorubicin, the compound exhibited a Bliss synergy score of 21.8, indicating a strong synergistic effect .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4-(3-Dimethylamino-propoxy)-3-methoxy-benzaldehyde, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing substituted benzaldehyde precursors (e.g., 4-benzyloxy-3-methoxybenzaldehyde) with dimethylaminopropyl halides in ethanol, using glacial acetic acid as a catalyst, as demonstrated in analogous syntheses . Yield optimization involves adjusting reaction time (4–6 hours), solvent polarity (ethanol or DMF), and stoichiometric ratios of reactants (1:1 to 1:1.2). Monitoring via TLC (dichloromethane eluent) or NMR ensures reaction completion .

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodology :

  • 1H/13C-NMR : Assign peaks based on coupling constants and substituent effects. For example, the aldehyde proton appears at δ ~10.0 ppm, while methoxy and dimethylamino groups show distinct splitting patterns (e.g., δ 3.8–4.0 ppm for OCH3) .
  • FTIR : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functionalities .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]+ for C13H18NO3: 248.1287) to confirm purity .

Q. What solvents are optimal for solubility in experimental workflows?

  • Methodology : Polar aprotic solvents (DMSO, DMF) enhance solubility due to the compound’s hydrophobic aryl and hydrophilic dimethylamino groups. For crystallization, mixed solvents (ethanol/water) are effective. Solubility tests should be conducted at 25–60°C to identify phase boundaries .

Q. How can stability under varying storage conditions be assessed?

  • Methodology : Perform accelerated stability studies by storing samples at 4°C (short-term), -20°C (long-term), and 25°C/60% RH (ambient). Monitor degradation via HPLC or NMR for aldehyde oxidation or ether bond hydrolysis. Argon/vacuum sealing minimizes oxidative degradation .

Q. What purification techniques are recommended post-synthesis?

  • Methodology : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors. Recrystallization from ethanol/water yields high-purity crystals. Centrifugation or vacuum filtration isolates solids, with yields typically 70–90% .

Advanced Research Questions

Q. How can contradictions between theoretical and experimental NMR data be resolved?

  • Methodology : Use computational tools (DFT calculations, ACD/Labs) to predict NMR shifts and compare with experimental data. For example, discrepancies in dimethylamino proton shifts may arise from solvent polarity or conformational flexibility. Variable-temperature NMR (VT-NMR) can identify dynamic effects .

Q. What strategies improve single-crystal X-ray diffraction (SC-XRD) analysis?

  • Methodology : Optimize crystal growth via slow evaporation in ethanol/water. Use SHELXL for refinement, ensuring data-to-parameter ratios >15:1. Address twinning or disorder by merging equivalent reflections and applying restraints on thermal parameters . Example: Monoclinic P21/c space group with Z=4 and R-factor <0.06 .

Q. How to minimize byproducts in dimethylamino-propoxy functionalization?

  • Methodology : Control reaction kinetics by using phase-transfer catalysts (e.g., TBAB) in biphasic systems. Monitor intermediates via LC-MS. For example, competing O-alkylation can be suppressed by pre-activating the benzaldehyde precursor with NaH .

Q. What in vitro assays evaluate its potential biological activity?

  • Methodology : Screen for antimicrobial activity using MIC assays (e.g., against E. coli or S. aureus). Assess cytotoxicity via MTT assays on human cell lines. Structural analogs with methoxy/alkoxy groups show moderate bioactivity, suggesting similar testing frameworks .

Q. How to analyze electronic effects of substituents on reactivity?

  • Methodology : Perform Hammett studies by synthesizing analogs with electron-donating/withdrawing groups. Use cyclic voltammetry to measure redox potentials. Computational modeling (e.g., DFT) identifies charge distribution at the aldehyde group, correlating with nucleophilic attack rates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3-Dimethylamino-propoxy)-3-methoxy-benzaldehyde
Reactant of Route 2
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4-(3-Dimethylamino-propoxy)-3-methoxy-benzaldehyde

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